1-Propyl-2-piperazinone hydrochloride hydrate
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Overview
Description
1-Propyl-2-piperazinone hydrochloride hydrate is a chemical compound belonging to the piperazine family. Piperazines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse pharmacological properties. This compound is characterized by the presence of a propyl group attached to the piperazinone ring, along with a hydrochloride hydrate form, which enhances its solubility and stability.
Preparation Methods
The synthesis of 1-propyl-2-piperazinone hydrochloride hydrate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection step involves the use of PhSH (thiophenol) to yield the final product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Propyl-2-piperazinone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or other reduced derivatives.
Scientific Research Applications
1-Propyl-2-piperazinone hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of 1-propyl-2-piperazinone hydrochloride hydrate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the central nervous system . This interaction leads to the inhibition of neuronal excitability, making it useful in the treatment of conditions like epilepsy and anxiety disorders.
Comparison with Similar Compounds
1-Propyl-2-piperazinone hydrochloride hydrate can be compared with other piperazine derivatives such as:
Piperazine: A simpler structure with broad anthelmintic activity.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
Sildenafil: A well-known drug used to treat erectile dysfunction, containing a piperazine ring
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
1-propylpiperazin-2-one;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH.H2O/c1-2-4-9-5-3-8-6-7(9)10;;/h8H,2-6H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTMHCLJQAGVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1=O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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